molecular formula C11H14O B8076684 1-(Methoxymethyl)-3-prop-2-enylbenzene

1-(Methoxymethyl)-3-prop-2-enylbenzene

Cat. No.: B8076684
M. Wt: 162.23 g/mol
InChI Key: LCYPRBCMZZVSIY-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-prop-2-enylbenzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a methoxymethyl (-CH₂OCH₃) substituent at the 1-position and a prop-2-enyl (allyl, -CH₂CH=CH₂) group at the 3-position. Its reactivity is influenced by the electron-donating methoxymethyl group and the unsaturated allyl moiety, which may participate in cycloaddition or polymerization reactions.

Properties

IUPAC Name

1-(methoxymethyl)-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9-12-2/h3-4,6-8H,1,5,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYPRBCMZZVSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-(Methoxymethyl)-3-prop-2-enylbenzene is compared below with analogous aromatic compounds bearing methoxymethyl and/or allyl substituents.

2.1. Structural Analogues from Literature

The evidence provided references compounds 10 and 11 from a 2010 study in Molecules . These indole derivatives share methoxymethyl and methoxy groups but differ significantly in their core structure and substituents:

  • Compound 10: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Compound 11: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
Key Differences :
Property This compound Compounds 10 & 11
Core Structure Benzene ring Indole ring
Substituents Methoxymethyl, allyl Methoxymethyl, methoxy, phenoxyethylamino-propanol
Synthetic Yield Not reported 70% (10), 68% (11)
Application Potential polymer precursor Pharmacological agents

The indole derivatives (10, 11) are pharmacologically oriented, featuring amino-propanol chains for receptor interactions, whereas this compound lacks such polar groups, suggesting divergent applications in materials science.

2.2. Comparison with Allyl-Substituted Benzene Derivatives

Beyond the provided evidence, allyl-substituted benzene derivatives (e.g., 3-allyltoluene, eugenol) share structural similarities but differ in substituent effects:

  • 3-Allyltoluene : Lacks the methoxymethyl group, reducing electron-donating effects and altering reactivity in electrophilic substitution.
  • Eugenol (4-Allyl-2-methoxyphenol): Contains a hydroxyl group, enabling hydrogen bonding and antioxidant activity absent in this compound.
Reactivity and Stability :

Research Findings and Data Tables

3.1. Physicochemical Properties
Compound Boiling Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound ~250 (estimated) 2.8 Low (hydrophobic)
3-Allyltoluene 175 3.1 Moderate
Eugenol 254 2.3 Moderate (polar)

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